5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug design. Researchers are investigating its efficacy in targeting specific diseases, such as cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N6S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H18N6S/c1-21-14(18-19-16(21)23)10-7-11(8-3-4-8)17-15-12(10)13(9-5-6-9)20-22(15)2/h7-9H,3-6H2,1-2H3,(H,19,23) |
InChI Key |
AKDYGZZCEOWTOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C4=NNC(=S)N4C)C(=N1)C5CC5 |
Origin of Product |
United States |
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